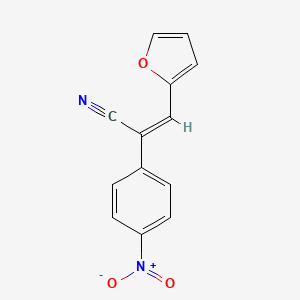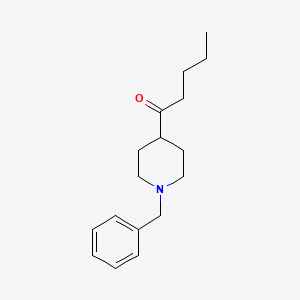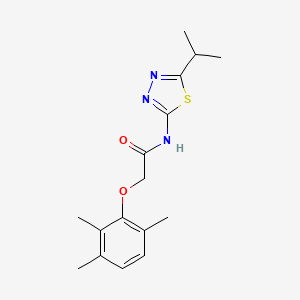![molecular formula C10H10N4O2S B5588758 N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide is a compound featuring a pyrazole ring and thiophene group. It belongs to a class of compounds known for their potential in various chemical and pharmaceutical applications due to their unique structural features.
Synthesis Analysis
- The synthesis of similar compounds often involves multi-step chemical reactions, including the formation of pyrazole rings and the coupling of thiophene groups. For instance, the synthesis of 3,5-AB-CHMFUPPYCA, a compound with a pyrazole core, was achieved through specific synthetic routes, highlighting the importance of precise chemical reactions in obtaining the desired product (McLaughlin et al., 2016).
Molecular Structure Analysis
- X-ray diffraction and spectroscopic methods like NMR and mass spectrometry are commonly used to elucidate the molecular structure of these compounds. For example, the molecular structure of a similar pyrazole derivative was determined using single crystal X-ray diffraction (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
- These compounds often participate in a range of chemical reactions, influenced by the presence of functional groups like pyrazole and thiophene. The synthesis and characterization of similar pyrazole derivatives demonstrate the diverse chemical reactivity and properties these compounds can exhibit (Kumara et al., 2018).
Physical Properties Analysis
- The physical properties, such as melting points, solubility, and stability, are key aspects of these compounds. For instance, the thermal stability of a pyrazole derivative up to 190°C was reported, indicating the importance of such properties in practical applications (Kumara et al., 2018).
Chemical Properties Analysis
- The chemical properties, including reactivity, electron affinity, and ionization potential, are crucial for understanding the behavior of these compounds in different environments. DFT calculations can provide insights into these properties, as seen in studies of similar compounds (Ahmad et al., 2021).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques and Catalytic Approaches
The compound has been synthesized through various methodologies, highlighting the versatility of thiophene and pyrazole derivatives in chemical synthesis. For instance, a study elaborated on the synthesis of pyrazole-thiophene-based amide derivatives, demonstrating different yields based on the substitution pattern and catalytic conditions. The structural features and nonlinear optical properties of these compounds were further investigated, revealing insights into their electronic structure and chemical reactivity descriptors through DFT calculations and NMR data, correlating well with experimental results (Kanwal et al., 2022).
Novel Metal Complexes
Research into metal complexes of related heterocyclic sulfonamide structures has shown significant carbonic anhydrase inhibitory properties. Such studies are critical for understanding the biological relevance of these compounds and their potential therapeutic applications (Büyükkıdan et al., 2013).
Biological Applications
Cytotoxicity and Antimicrobial Activities
Some derivatives of the compound have been screened for their cytotoxic activity against cancer cells, showcasing the potential for therapeutic applications. The specific structural modifications can significantly impact their biological activity, indicating the importance of detailed synthesis and characterization (Hassan et al., 2014). Additionally, derivatives have demonstrated antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (Puthran et al., 2019).
Chemical Reactivity and Stability
Nonlinear Optical Properties and Reactivity Descriptors
The computational analysis, including DFT calculations and NLO properties, provides insights into the electronic structure and reactivity of these compounds. Such studies are invaluable for predicting their behavior in various chemical environments and for potential applications in materials science (Kanwal et al., 2022).
Mécanisme D'action
Orientations Futures
The future directions for research on “N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities . Given the broad range of properties exhibited by pyrazole derivatives, these compounds are likely to continue to be an area of interest in the development of new drugs .
Propriétés
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-5-8(14-13-6)11-10(16)12-9(15)7-3-2-4-17-7/h2-5H,1H3,(H3,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIVPGYUTXGFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)




![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)